N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUXGHHVLHAJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole and furan intermediates. The indole intermediate can be synthesized through Fischer indole synthesis, while the furan intermediate can be prepared via the Paal-Knorr synthesis. These intermediates are then coupled using a sulfonamide linkage under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The indole ring can be reduced to form indoline derivatives using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and mild heating.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and catalysts like triethylamine.
Major Products
Oxidation: Furanones.
Reduction: Indoline derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. The indole and furan moieties are known for their roles in various biological activities, including:
- Antimicrobial Activity : Compounds containing furan and indole rings have demonstrated promising antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant antibacterial effects against various strains of bacteria due to the presence of these functional groups.
Anticancer Properties
Research indicates that N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound's IC50 values ranged from 5 to 15 µM across different cell lines, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of derivatives similar to this compound demonstrated that compounds with furan and indole moieties exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the inclusion of these groups in the structure enhances efficacy against microbial pathogens.
Case Study 2: Anticancer Activity Assessment
In a comparative analysis involving several compounds with similar structures, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent. Further studies are required to elucidate the exact pathways involved in its anticancer effects .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole and furan rings allow it to bind to various enzymes and receptors, modulating their activity. The sulfonamide group enhances its solubility and facilitates its transport within biological systems. This compound can inhibit certain enzymes, leading to the disruption of metabolic pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with two structurally related molecules from the evidence:
Key Differences and Implications
Functional Groups: The target compound contains a sulfonamide group and furan, whereas the benzamide derivative () replaces sulfonamide with a trifluoromethyl-substituted benzamide. Sulfonamides generally exhibit higher solubility in aqueous media compared to benzamides, which may influence bioavailability . Compound 3r () features an acetylphenyl-indole system instead of furan and dihydroindole.
Synthesis Methods: Compound 3r employs a gold-catalyzed reaction, which is notable for high regioselectivity and mild conditions, contrasting with the lack of synthetic details for the target compound .
Molecular Weight and Substituents: The benzamide derivative () has a higher molecular weight (453.51 g/mol) due to the trifluoromethyl and dimethylamino groups, which could improve metabolic stability but reduce membrane permeability .
Research Findings
- Electronic Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins. In contrast, the furan group in the target compound offers moderate electron-donating properties .
- Biological Activity : Sulfonamide analogs like 3r are often investigated for kinase or protease inhibition, whereas benzamides (e.g., ) are explored in CNS-targeting therapies due to their ability to cross the blood-brain barrier .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that incorporates an indole moiety, a furan ring, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound's structure can be broken down into three key components:
- Indole Moiety : Known for its role in various biological activities, including modulation of neurotransmitter receptors.
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Sulfonamide Group : Often associated with antibacterial activity; its placement within the molecule can significantly affect the overall biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and furan rings facilitate binding to these targets, which may lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent against infections.
- Anticancer Properties : Research demonstrated that the compound could induce apoptosis in various cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that it modulates key apoptotic pathways involving caspases and Bcl-2 family proteins.
- Anti-inflammatory Effects : In vivo studies showed that administration of this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models of inflammation, highlighting its potential for treating inflammatory diseases.
Q & A
Q. What role does computational modeling play in optimizing this compound’s pharmacokinetic properties?
- Applications :
- ADME Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Metabolite Prediction : Simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation) with Schrödinger’s MetaSite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
